Cas no 1806378-95-9 (5,6-Bis(trifluoromethyl)picolinaldehyde)

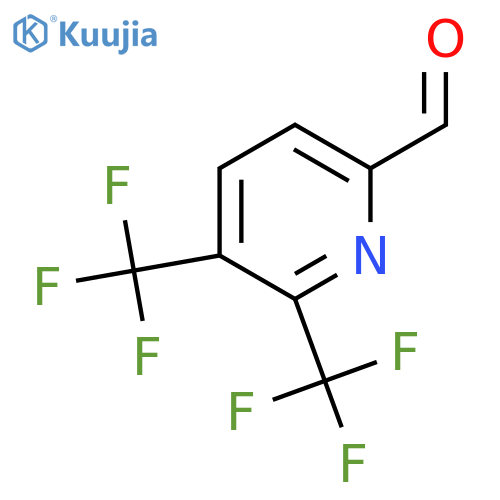

1806378-95-9 structure

商品名:5,6-Bis(trifluoromethyl)picolinaldehyde

CAS番号:1806378-95-9

MF:C8H3F6NO

メガワット:243.105942964554

CID:4908481

5,6-Bis(trifluoromethyl)picolinaldehyde 化学的及び物理的性質

名前と識別子

-

- 5,6-Bis(trifluoromethyl)picolinaldehyde

-

- インチ: 1S/C8H3F6NO/c9-7(10,11)5-2-1-4(3-16)15-6(5)8(12,13)14/h1-3H

- InChIKey: XKYYWIPXFAHVRF-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=C(C=O)N=C1C(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 260

- トポロジー分子極性表面積: 30

- 疎水性パラメータ計算基準値(XlogP): 2.5

5,6-Bis(trifluoromethyl)picolinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029002380-1g |

5,6-Bis(trifluoromethyl)picolinaldehyde |

1806378-95-9 | 95% | 1g |

$2,750.25 | 2022-03-31 | |

| Alichem | A029002380-250mg |

5,6-Bis(trifluoromethyl)picolinaldehyde |

1806378-95-9 | 95% | 250mg |

$1,019.20 | 2022-03-31 | |

| Alichem | A029002380-500mg |

5,6-Bis(trifluoromethyl)picolinaldehyde |

1806378-95-9 | 95% | 500mg |

$1,769.25 | 2022-03-31 |

5,6-Bis(trifluoromethyl)picolinaldehyde 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

1806378-95-9 (5,6-Bis(trifluoromethyl)picolinaldehyde) 関連製品

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量